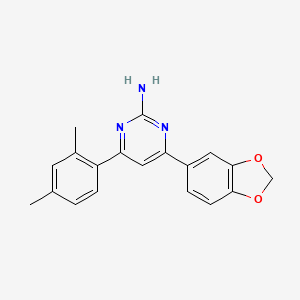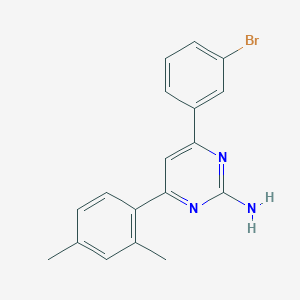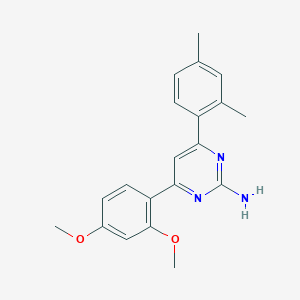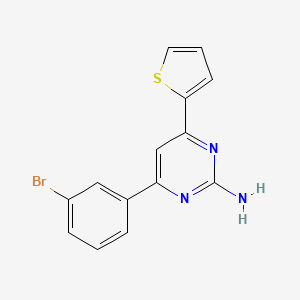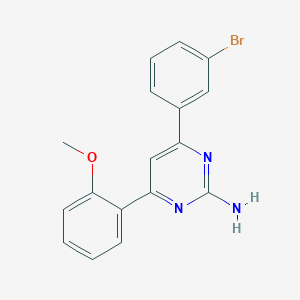
4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, or 4-BMPP for short, is a heterocyclic compound used in scientific research. It is a derivative of pyrimidine, a six-membered aromatic nitrogen-containing ring. 4-BMPP is a versatile compound that has a wide range of applications in biochemical and physiological research.
科学研究应用
4-BMPP is widely used for scientific research applications. It is a useful tool in biochemical and physiological studies, as it can be used to study the effects of various compounds on cells and organisms. It has been used in studies of the effects of drugs on the nervous system, as well as studies of enzyme activity, protein folding, and gene expression. 4-BMPP has also been used in studies of the effects of environmental toxins on the human body.
作用机制
The exact mechanism of action of 4-BMPP is not yet fully understood. However, it is believed to act by binding to certain receptors in cells and modulating their activity. This binding can result in a variety of effects, depending on the receptor and the cell type. For example, it has been shown to modulate the activity of the serotonin receptor, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects
4-BMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, leading to changes in the levels of various hormones and neurotransmitters. It has also been shown to affect gene expression, leading to changes in the expression of certain proteins. In addition, 4-BMPP has been shown to affect the activity of certain ion channels, leading to changes in membrane potential and cellular excitability.
实验室实验的优点和局限性
4-BMPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. It is also relatively non-toxic, making it safe to handle in the laboratory. However, there are some limitations to using 4-BMPP in laboratory experiments. It can be difficult to accurately measure its concentration in a solution, and it can interact with other compounds in the solution, making it difficult to accurately measure its effects.
未来方向
There are many potential future directions for the use of 4-BMPP in scientific research. It could be used to study the effects of drugs on the nervous system and to develop new treatments for neurological disorders. It could also be used to study the effects of environmental toxins on the human body, as well as the effects of various compounds on gene expression and protein folding. Additionally, it could be used to study the effects of hormones and neurotransmitters on the body, and to develop new treatments for various diseases.
合成方法
4-BMPP can be synthesized by an acid-catalyzed condensation reaction between 3-bromophenol and 2-methoxyphenylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol, and an acid catalyst such as sulfuric acid or hydrochloric acid is added to the reaction mixture. The resulting product is a white crystalline solid.
属性
IUPAC Name |
4-(3-bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-16-8-3-2-7-13(16)15-10-14(20-17(19)21-15)11-5-4-6-12(18)9-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEQQCGXDACRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


